Methyl (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by a thiazole ring substituted with a phenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a β-keto ester with a thiourea derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Methyl (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Lacks the methyl ester group and has different chemical properties.
4,5-Dihydrothiazole: Similar ring structure but without the phenyl group.
Thiazole-4-carboxylate: Contains the carboxylate group but lacks the phenyl and dihydrothiazole components.
Uniqueness
Methyl (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
3113-46-0 |
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Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl (4R)-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m0/s1 |
InChI Key |
ZJGPNHWFWJZYHJ-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CSC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CSC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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